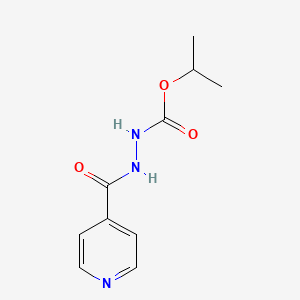![molecular formula C18H13NO B14739800 10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde CAS No. 5531-78-2](/img/structure/B14739800.png)
10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde is a complex organic compound belonging to the carbazole family. Carbazoles are known for their tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This particular compound is characterized by the presence of a methyl group at the 10th position and an aldehyde group at the 9th position on the benzo[a]carbazole skeleton .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the methyl and aldehyde groups. For instance, starting from a suitable carbazole derivative, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate. The aldehyde group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 10-Methyl-11H-benzo[a]carbazole-9-carboxylic acid.
Reduction: 10-Methyl-11H-benzo[a]carbazole-9-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Mécanisme D'action
The mechanism of action of 10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may inhibit specific enzymes and signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
- 9-Methyl-9H-carbazole-2-carbaldehyde
- 3,6-Dibromocarbazole
- 3-Methoxy-9H-carbazole
- 7H-Dibenzo[c,g]carbazole
Comparison: Compared to these similar compounds, 10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the methyl and aldehyde groups at specific positions can influence its reactivity and interaction with biological targets, making it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
5531-78-2 |
|---|---|
Formule moléculaire |
C18H13NO |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
10-methyl-11H-benzo[a]carbazole-9-carbaldehyde |
InChI |
InChI=1S/C18H13NO/c1-11-13(10-20)7-9-15-16-8-6-12-4-2-3-5-14(12)18(16)19-17(11)15/h2-10,19H,1H3 |
Clé InChI |
OVEPRCSNWHXUCP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1NC3=C2C=CC4=CC=CC=C43)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


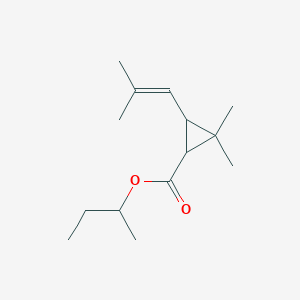

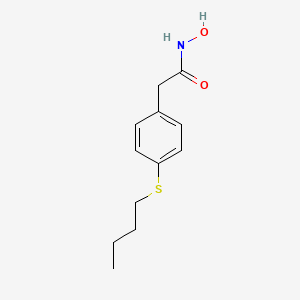
![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
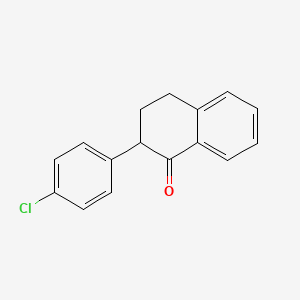
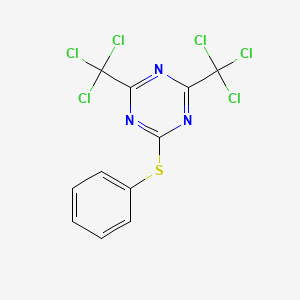
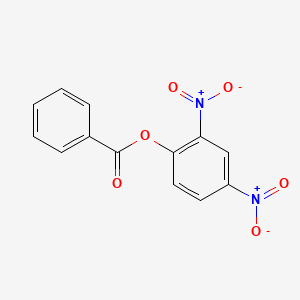
![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
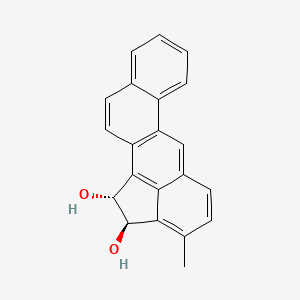
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
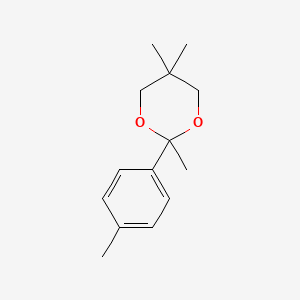
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)

